methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate, is a derivative of 4H-pyran with potential for various chemical applications. While the specific compound is not directly mentioned in the provided papers, they do discuss related 4H-pyran derivatives which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related 4H-pyran derivatives typically involves multicomponent reactions (MCRs), which are efficient methods that allow for the rapid construction of complex molecules from simple starting materials. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized using isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with BF3:OEt2 as a catalyst . Similarly, a microwave-assisted liquid-phase synthesis approach using functional ionic liquid as a soluble support was developed for methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, which resulted in good yields and high purities without the need for chromatographic purification .
Molecular Structure Analysis
The molecular structure of 4H-pyran derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was determined, revealing a triclinic space group and the presence of hydrogen bonding and π-π interactions within the crystal structure . Another study on allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate showed that the 4H-pyran ring adopts a boat conformation and the structure is stabilized by intermolecular interactions .
Chemical Reactions Analysis
4H-pyran derivatives are versatile intermediates that can undergo various chemical reactions to yield a wide range of products. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were shown to be convertible into different derivatives such as 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives upon treatment with nucleophilic reagents like malononitrile and acetic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-pyran derivatives are influenced by their molecular structure. The presence of functional groups such as amino, cyano, and ester groups can affect properties like solubility, melting point, and reactivity. The intramolecular and intermolecular interactions, as observed in the crystal structures, can also impact the compound's stability and reactivity .
Scientific Research Applications
Structural Analysis and Heterocyclic Ring Conformation
The study by Nesterov et al. (2007) discusses the structural characteristics of sterically hindered pyran derivatives, highlighting the conformation of the heterocyclic pyran ring and its intramolecular interactions. These structural insights are crucial for understanding the reactivity and potential applications of these compounds in further chemical synthesis and material science Nesterov, D. J. Wiedenfeld, S. Nesterova, & L. F. Hastings, 2007.
Corrosion Inhibition
Saranya et al. (2020) explored pyran derivatives for their effectiveness in corrosion mitigation of mild steel in acidic environments. Their research demonstrates the potential of these compounds as corrosion inhibitors, providing a chemical foundation for developing new materials with enhanced durability and resistance to environmental degradation Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020.
Synthetic Methodologies for Therapeutic Heterocycles
Ram et al. (2003) highlighted the versatility of pyran-2-ones as synthons for the construction of therapeutically important arenes and heteroarenes. Their work showcases innovative approaches to generating azolopyrimidines and imidazothiazines, emphasizing the synthetic utility of pyran derivatives in medicinal chemistry Ram, P. Srivastava, & A. Goel, 2003.
Corrosion Inhibition Performance Study
Yadav et al. (2016) conducted a detailed investigation into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. Their findings underscore the efficiency of these compounds as inhibitors, contributing to the development of safer and more sustainable corrosion prevention strategies Yadav, L. Gope, N. Kumari, & P. Yadav, 2016.
Future Directions
Given the antiproliferative activity of this compound, future research could focus on further elucidating its mechanism of action and potential applications in cancer therapy . Additionally, the synthesis of this compound could be optimized to improve yield and reduce the use of hazardous reagents .
properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-4-5-15(10-24)22(27-13)32-12-18-20(23(28)30-3)19(17(11-25)21(26)31-18)14-6-8-16(29-2)9-7-14/h4-9,19H,12,26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIFRUFKHQCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.